molecular formula C7H6ClN3 B077018 6-Chloro-2-methylimidazo[1,2-b]pyridazine CAS No. 14793-00-1

6-Chloro-2-methylimidazo[1,2-b]pyridazine

Cat. No.: B077018
CAS No.: 14793-00-1
M. Wt: 167.59 g/mol
InChI Key: GWHLOBFYCUGPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-methylimidazo[1,2-b]pyridazine is a heterocyclic compound with the molecular formula C7H6ClN3. It is part of the imidazo[1,2-b]pyridazine family, known for its diverse applications in medicinal chemistry and material science . This compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridazine ring.

Scientific Research Applications

6-Chloro-2-methylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-nitropyridazine with methylamine, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The reaction conditions often require a solvent such as ethanol and a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-b]pyridazines .

Mechanism of Action

The mechanism of action of 6-Chloro-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine
  • Imidazo[1,2-a]pyridine derivatives

Comparison: 6-Chloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other imidazo[1,2-b]pyridazine derivatives .

Properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-11-7(9-5)3-2-6(8)10-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHLOBFYCUGPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60439897
Record name 6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14793-00-1
Record name 6-chloro-2-methylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60439897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 13.0 g of 3-amino-6-chloropyridazine, 15.2 g of bromoacetone in 200 ml of propanol is heated under reflux for 3 hours. After cooling, the precipitated crystals are collected by filtration and dissolved in 100 ml of water. The solution is neutralized with potassium carbonate and the precipitated crystals are collected by filtration. Upon recrystallization from ethanol, it affords 8.2 g of the title compound having mp. 131° C.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-chloropyridazin-3-amine (2.35 g, 18.1 mmol, 1.0 equiv) in ethanol (15 mL) was added 1-chloropropan-2-one (2.92 mL, 36.3 mmol, 2.0 equiv) and triethylamine (2.53 mL, 18.1 mmol, 1.0 equiv). The solution was heated at 150° C. for 30 min then quenched with water. Purification by column chromatography using 30% ethyl acetate in hexanes elution gave 2.43 g of the brown solid, 80%.
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 4
6-Chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 5
6-Chloro-2-methylimidazo[1,2-b]pyridazine
Reactant of Route 6
6-Chloro-2-methylimidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.